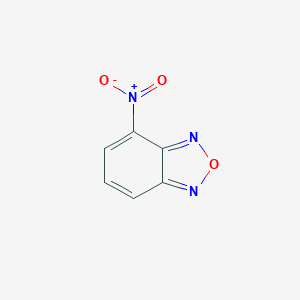

4-硝基苯并呋喃

描述

4-Nitrobenzofurazan (NBD) is a neutral 10π electron-deficient heteroaromatic substrate . It is known for its fluorescence and is used in potential biomedical and bio-analytical applications .

Molecular Structure Analysis

A study of the molecular structure, vibrational spectra, and Natural Bond Orbital (NBO) analysis of NBD has been undertaken . The HOMO and LUMO energy levels of the studied compounds were determined by Cyclic Voltammetry (CV) and DFT calculations .

Chemical Reactions Analysis

Nitrobenzofurazan derivatives are well known for their fluorescence, while crown ethers are known for their complexing capacity toward cationic species . A new derivative containing both nitrobenzofurazan moieties and a crown ether core was synthesized and characterized .

Physical And Chemical Properties Analysis

The physico-chemical and structural descriptors were determined experimentally and theoretically using the DFT/B3LYP/6-31+ g (d,p) methodology . The HOMO and LUMO energy levels of the studied compounds were used to evaluate the electrophilicity index (ω) .

科学研究应用

Fluorescence Studies

4-Nitrobenzofurazan derivatives are well known for their fluorescence . They are often used in studies that require the tracking of certain molecules or reactions due to their ability to emit light when excited .

Complexation Studies

In combination with crown ethers, which are known for their complexing capacity toward cationic species, 4-Nitrobenzofurazan can be used to study complexation processes . A derivative containing both nitrobenzofurazan moieties and a crown ether core has been synthesized for this purpose .

Biomedical Applications

Organic materials containing the 4-Nitrobenzofurazan (NBD) moiety have been tested in potential biomedical applications . The unique properties of NBD make it suitable for various biomedical research applications .

Bio-analytical Applications

4-Nitrobenzofurazan is also used in bio-analytical applications . Its ability to react with certain compounds and its fluorescent properties make it a useful tool in bio-analytical research .

Chromatography Analysis

4-Chloro-7-nitrobenzofurazan, a derivative of 4-Nitrobenzofurazan, is used as a derivatizing reagent for chromatography analysis of amino acids and low molecular weight amines . This allows for the detection and quantification of these compounds in various samples .

Study of Nitro Compounds in Biological Systems

4-Nitrobenzofurazan can be used to study the biochemical and physiological effects of nitro compounds in biological systems. This can provide valuable insights into how these compounds interact with biological systems and their potential effects.

作用机制

Target of Action

4-Nitrobenzofurazan (4-Nitro-2,1,3-benzoxadiazole) primarily targets DNAzymes , which are DNA molecules with catalytic activity . These DNAzymes adopt a G-quadruplex structure and form a complex with a molecule of hemin to exhibit peroxidase-mimicking activity .

Mode of Action

The compound interacts with its targets through a peroxidation reaction . The reaction is influenced by factors such as pH, H2O2 concentration, metal-cation type, and the concentration and type of surfactant . The initial reaction occurs at the 5-position to give an anionic σ-adduct .

Biochemical Pathways

The primary biochemical pathway affected by 4-Nitrobenzofurazan involves the catalysis of the reaction between hydrogen peroxide and an organic substrate . This system can be successfully incorporated into new bioassays .

Result of Action

The result of 4-Nitrobenzofurazan’s action is the generation of a fluorescent signal . This fluorescence can be used for the detection of a single-stranded DNA target . When coordinated with a fluorogenic reagent, the fluorescence signals can be further enhanced .

Action Environment

The action of 4-Nitrobenzofurazan is influenced by environmental factors such as pH, H2O2 concentration, metal-cation type, and the concentration and type of surfactant . These factors can affect the fluorescence intensity and thus the efficacy of the compound .

安全和危害

When handling 4-Nitrobenzofurazan, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAGTPWBAZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167538 | |

| Record name | 4-Nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16322-19-3 | |

| Record name | 4-Nitrobenzo-2-oxa-1,3-diazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16322-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016322193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2GK95S4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sites of nucleophilic attack on 4-Nitrobenzofurazan?

A: 4-Nitrobenzofurazan is susceptible to nucleophilic attack, primarily at the 5- and 7- positions. The initial attack often leads to the formation of σ-adducts (Meisenheimer complexes). [, , , , , ]

Q2: How do substituents influence the reactivity of 4-Nitrobenzofurazan?

A: The presence and nature of substituents on the benzofurazan ring significantly influence its reactivity. For instance, 7-amino substituents decrease the reactivity towards nucleophiles due to resonance stabilization of the parent molecule. [] Conversely, electron-withdrawing groups at the 4- and 6- positions enhance electrophilicity. []

Q3: How does 4-Nitrobenzofurazan interact with thiols?

A: 4-Nitrobenzofurazan derivatives, particularly 7-halogenated ones, undergo nucleophilic aromatic substitution (SNAr) reactions with thiophenols, leading to arylthiodehalogenation. This reaction exhibits auto-inhibition, suggesting competition between ionized and unionized thiophenol species for the reaction site. []

Q4: How does 4-Nitrobenzofurazan interact with amines?

A: 4-Nitrobenzofurazan reacts with various amines. For example, it reacts with secondary amines like morpholine, piperidine, and pyrrolidine, yielding SNAr products. The reaction kinetics are influenced by the amine's nucleophilicity and the benzofurazan's electrophilicity. [, ] Additionally, reaction with secondary amine hydrochloride salts can yield fluorescent derivatives, enabling analytical applications. [, ]

Q5: What is the significance of Boulton-Katritzky rearrangements in 4-Nitrobenzofurazan reactions?

A: Boulton-Katritzky rearrangements are observed in some reactions of 4-Nitrobenzofurazan and its derivatives, particularly with sulfite ions and during oxidative nucleophilic aromatic substitution. These rearrangements involve the migration of a substituent, influencing product distribution. [, ]

Q6: What is the molecular formula and weight of 4-Nitrobenzofurazan?

A6: The molecular formula of 4-Nitrobenzofurazan is C6H3N3O3, and its molecular weight is 165.11 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize 4-Nitrobenzofurazan and its derivatives?

A7: Several spectroscopic methods are employed to characterize 4-Nitrobenzofurazan and its derivatives, including:

Q8: Are there any known stability concerns with 4-Nitrobenzofurazan and its derivatives?

A: While many 4-Nitrobenzofurazan derivatives are stable, some, particularly Meisenheimer complexes with certain counterions (e.g., potassium salts), can be explosive. []

Q9: How does the stability of 4-Nitrobenzofurazan and its derivatives change under various conditions?

A: The stability of these compounds can be affected by factors like pH, temperature, solvent, and the presence of nucleophiles. For example, some σ-adducts are more stable in polar aprotic solvents like DMSO than in protic solvents like methanol. [, ]

Q10: Does 4-Nitrobenzofurazan itself exhibit catalytic activity?

A10: Based on the provided research, 4-Nitrobenzofurazan is primarily studied for its reactivity and as a chemical probe; inherent catalytic properties are not highlighted.

Q11: How is computational chemistry applied in 4-Nitrobenzofurazan research?

A: Computational chemistry, particularly DFT calculations, helps elucidate the electronic properties, reactivity, and structure-activity relationships of 4-Nitrobenzofurazan derivatives. []

Q12: Can QSAR models be developed for 4-Nitrobenzofurazan derivatives?

A: Yes, QSAR models can be generated by correlating experimental data (e.g., reactivity, biological activity) with calculated molecular descriptors. This enables the prediction of properties for new derivatives. []

Q13: How do structural modifications impact the reactivity of 4-Nitrobenzofurazan?

A: Substituents at various positions significantly modulate reactivity. Electron-withdrawing groups at the 4- and 6- positions enhance electrophilicity, while 7-amino substituents decrease it. [, , ]

Q14: How do structural changes affect the biological activity of 4-Nitrobenzofurazan derivatives?

A: Biological activity is highly dependent on the substituent pattern. Studies on antileukemic and immunosuppressive properties show that specific substitutions at the 4- and 7- positions are crucial for activity. []

Q15: What strategies are employed to enhance the stability or solubility of 4-Nitrobenzofurazan derivatives?

A15: While specific formulation strategies are not detailed in the provided research, general approaches like adjusting pH, using appropriate solvents, adding stabilizing agents, and forming complexes could be explored.

Q16: Are there specific SHE considerations for working with 4-Nitrobenzofurazan and its derivatives?

A: Given the potential explosiveness of certain Meisenheimer complexes, handling these compounds requires caution. [] General laboratory safety protocols and appropriate personal protective equipment should be employed.

Q17: Has 4-Nitrobenzofurazan or its derivatives shown efficacy in any biological models?

A: Yes, certain 4-Nitrobenzofurazan derivatives exhibit antileukemic and immunosuppressive activities in vitro. [] Fluorescent derivatives have also shown potential as probes for studying biological processes, like P-glycoprotein activity. []

Q18: Are there known resistance mechanisms to the biological activities of 4-Nitrobenzofurazan derivatives?

A18: Specific resistance mechanisms are not detailed in the provided research.

Q19: Are there any specific drug delivery strategies being explored for 4-Nitrobenzofurazan derivatives?

A19: The provided research does not elaborate on specific drug delivery strategies for these compounds.

Q20: Have any biomarkers been identified for the activity or efficacy of 4-Nitrobenzofurazan derivatives?

A20: The research does not provide information on specific biomarkers associated with these compounds.

Q21: What are the common analytical methods used to quantify 4-Nitrobenzofurazan and its derivatives?

A21: Common analytical techniques include:

Q22: Is there information available on the environmental fate and effects of 4-Nitrobenzofurazan and its derivatives?

A22: The provided research does not specifically address the environmental impact or degradation pathways of these compounds.

Q23: What factors affect the dissolution and solubility of 4-Nitrobenzofurazan derivatives?

A23: While detailed studies are not presented, factors like pH, solvent polarity, temperature, and the presence of solubilizing agents can influence dissolution and solubility.

Q24: Are there examples of analytical method validation for quantifying 4-Nitrobenzofurazan derivatives?

A: Yes, studies utilizing HPLC with fluorescence detection for the quantification of 4-Nitrobenzofurazan derivatives in biological samples typically involve method validation to ensure accuracy, precision, and specificity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)